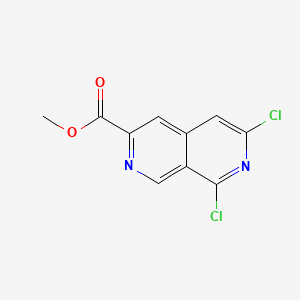
N-(4-Bromo-5,6,7,8-tetrahydro-8-isoquinolinyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom on the fourth position of the tetrahydroisoquinoline ring and an ethanesulfonamide group attached to the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The bromination step to introduce the bromine atom at the fourth position can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its antimicrobial activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties.
Mécanisme D'action
The mechanism by which N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
N-(4-chloro-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
N-(4-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
Uniqueness: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide stands out due to its bromine atom, which provides unique reactivity compared to its chloro or methyl analogs. This bromine atom allows for more diverse chemical transformations and potential biological activities.
Propriétés
Formule moléculaire |
C11H15BrN2O2S |
|---|---|
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11-5-3-4-8-9(11)6-13-7-10(8)12/h6-7,11,14H,2-5H2,1H3 |
Clé InChI |
LVQOQLARLWRIDJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1CCCC2=C(C=NC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


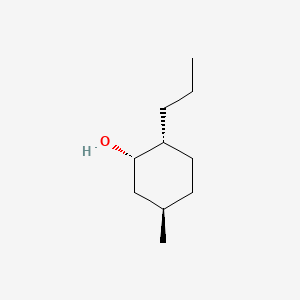
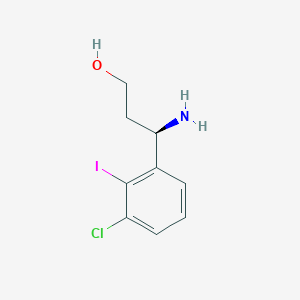

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)
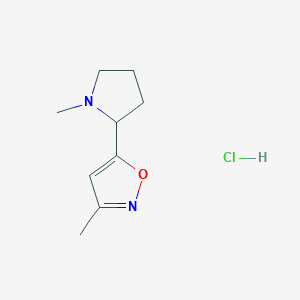
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
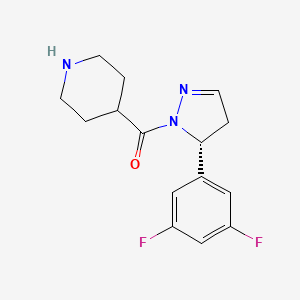
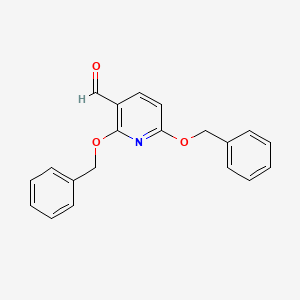
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)
